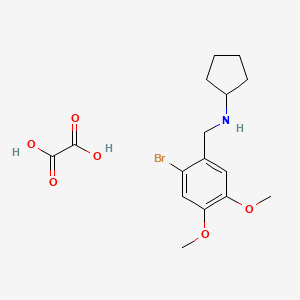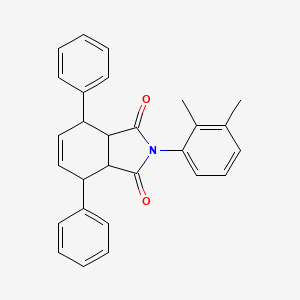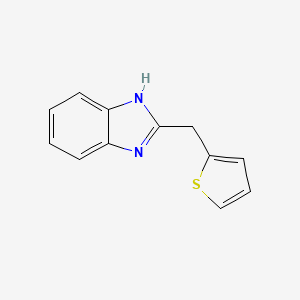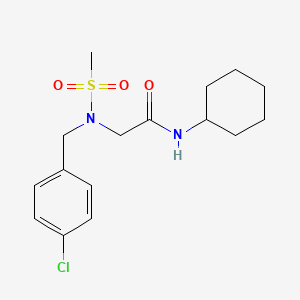![molecular formula C16H18ClNO2 B5020052 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5020052.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinol, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP has a unique chemical structure that makes it an ideal tool for studying the mechanisms of action of various compounds in the human body.
Mecanismo De Acción
CPP is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory processes. CPP binds to the NMDA receptor and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions can trigger a variety of downstream signaling pathways, leading to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has also been shown to enhance the release of dopamine and serotonin in the brain. CPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages as a tool for scientific research. It is easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to the use of CPP in lab experiments. For example, CPP has a relatively short half-life, which can make it difficult to study its long-term effects. CPP can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the development of new compounds that can selectively activate or inhibit the NMDA receptor. Another area of interest is the study of the long-term effects of CPP on synaptic plasticity and learning and memory processes. Finally, there is interest in the development of new therapeutic agents based on the biochemical and physiological effects of CPP.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium hydroxide and piperidine. This reaction results in the formation of CPP, which can then be purified using column chromatography. The yield of CPP synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research as a tool for studying the mechanisms of action of various compounds in the human body. CPP is commonly used as a positive control in receptor binding assays, where it is used to test the efficacy of new compounds in binding to specific receptors. CPP has also been used in studies of the central nervous system, where it has been shown to enhance the effects of certain neurotransmitters.
Propiedades
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-9-3-4-12(19)10-18/h1-2,5-8,12,19H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWOQVHTUDLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)

![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5019985.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5020011.png)

![1,1-dichloro-7b-ethoxy-2-methyl-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B5020023.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine](/img/structure/B5020038.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide](/img/structure/B5020049.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5020061.png)
